molecular formula C12H14N2O4 B5222191 diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 18711-56-3

diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B5222191
CAS No.: 18711-56-3
M. Wt: 250.25 g/mol
InChI Key: QEKNGELQKIGWKC-UHFFFAOYSA-N
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Description

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of cyano and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a cyano group donor, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Mechanism of Action

The mechanism of action of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The ester groups can undergo hydrolysis to release active metabolites that interact with cellular targets, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNGELQKIGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280570
Record name diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-56-3
Record name NSC17446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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